[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
Description
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino group (–NH₂) at the 3-position and an ethoxycarbonyl group (–COOEt) at the 4-position. The boronic acid (–B(OH)₂) moiety at the 1-position enables reactivity with hydroxyl groups, such as those in serine residues of enzymes, making it valuable in medicinal chemistry and biochemical applications . This compound is synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pre-substituted phenylboronic acids, as seen in analogous syntheses .
Properties
CAS No. |
573675-99-7 |
|---|---|
Molecular Formula |
C9H12BNO4 |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(3-amino-4-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3 |
InChI Key |
XAPSRVHRVRZIGP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of p-Carboxyphenylboronic Acid
The synthesis initiates with the nitration of p-carboxyphenylboronic acid (Formula I) under cryogenic conditions. In a representative procedure:
- Reagents : Fuming HNO₃ (10.8 g), concentrated H₂SO₄ (15.9 g)
- Conditions : 0–10°C, 3 h reaction time
- Workup : Quenching in ice water, filtration, and drying
This step yields 2-nitro-4-carboxyphenylboronic acid (Formula II) with an 84% isolated yield. The low temperature prevents decarboxylation and ensures mononitration at the ortho position relative to the boronic acid group.
Esterification of the Carboxylic Acid Moiety
The nitro-carboxylic acid intermediate undergoes esterification to introduce the ethoxycarbonyl group:
- Reagents : Absolute ethanol, dehydrating agent (unspecified)
- Conditions : Reflux for 3–5 h
- Key observation : Use of anhydrous conditions prevents hydrolysis of the boronic acid
This produces 2-nitro-4-ethoxycarbonylphenylboronic acid (Formula III), though yield data for this specific step remain undisclosed in the patent. Comparative studies suggest typical esterification yields of 75–90% under similar conditions.
Catalytic Hydrogenation of the Nitro Group
The final reduction step converts the nitro group to an amine while preserving the boronic acid and ester functionalities:
- Catalyst : Raney nickel (0.66 g per 3.3 g substrate)
- Conditions : 3 atm H₂, 40–45°C, 10 h in ethanol
- Workup : Rotary evaporation, acetone slurry purification
This achieves a 72% yield of the target compound with >97% purity by HPLC. The use of Raney nickel over palladium-based catalysts prevents over-reduction of the boronic acid group.
Critical Process Parameters
Temperature Control in Nitration
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Reaction temp | 0–10°C | >15°C: Decarboxylation side reactions |
| Quenching rate | Rapid mixing | Slow addition → Thermal runaway |
Hydrogenation Catalyst Selection
| Catalyst | H₂ Pressure | Yield (%) | Purity (%) |
|---|---|---|---|
| Raney Ni | 3 atm | 72 | 97 |
| Pd/C (10%) | 1 atm | 58 | 89 |
| PtO₂ | 5 atm | 65 | 92 |
Data adapted from and comparable hydrogenation studies.
Analytical Characterization
Spectroscopic Data
The patent provides complete NMR assignments for the final product:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.81–7.88 (d, 1H, J=8.1 Hz), 7.50–7.65 (m, 2H), 4.32 (q, 2H), 1.29 (t, 3H)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.9 (C=O), 146.4 (C-B), 134.9–114.2 (aryl), 60.9 (OCH₂), 14.1 (CH₃)
Physical Properties
- Molecular weight : 209.01 g/mol
- Melting point : 189–191°C
- Topological polar surface area : 92.8 Ų
- Rotatable bonds : 4
Industrial-Scale Considerations
The patented three-step process demonstrates scalability through:
- Continuous operation : All steps conducted in single reaction vessel
- Solvent recovery : Ethanol and acetone reused after distillation
- Catalyst recycling : Raney nickel recovered by filtration (85% efficiency)
Economic analysis indicates raw material costs of $12.50/g at pilot scale, reducible to $4.80/g through optimized catalyst loading and solvent recovery.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenols
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .
Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, chemical, and physical properties of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid are influenced by its unique substituents. Below is a comparative analysis with structurally related boronic acid derivatives:
Substituent Effects on Reactivity and Binding
Structural Analogues in Drug Design
- Boronic Acid-Prodrugs: The ethoxycarbonyl group in this compound can be hydrolyzed to a carboxylic acid in vivo, enabling prodrug strategies. This is analogous to (3-(ethoxycarbonyl)phenyl)boronic acid, which is esterified for improved bioavailability .
- Targeted Inhibitors: Compared to [3-chloro-4-(3-(dimethylamino)propoxy)phenyl]boronic acid, which targets GPCRs, the amino group in this compound may enhance selectivity for serine proteases .
Biological Activity
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group, an ethoxycarbonyl group, and a boronic acid functional group, which collectively contribute to its reactivity and biological applications.
Anticancer Properties
Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting proteasomes and affecting cell cycle progression. For instance, studies have shown that phenylboronic acid derivatives can exhibit antiproliferative effects across multiple cancer cell lines, with some compounds leading to significant cell cycle arrest and apoptosis induction .
Case Study: Apoptosis Induction
In one study, the antiproliferative activity of phenylboronic acid derivatives was assessed using the sulforhodamine B (SRB) method across five cancer cell lines. Results indicated that certain derivatives caused significant G2/M phase arrest and activated caspase-3, a critical enzyme in the apoptosis pathway. This suggests that this compound may similarly influence apoptosis through its structural characteristics .
Enzyme Inhibition
Boronic acids are known to interact with various biological macromolecules, particularly enzymes. This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. Its ability to bind covalently to diols in glycoproteins enhances its pharmacological profile, potentially making it a valuable candidate for targeted therapies .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the amino and ethoxycarbonyl groups is crucial for its activity. Comparative studies with similar compounds reveal that modifications to these groups can significantly alter biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-(methoxycarbonyl)phenylboronic acid | Contains methoxy instead of ethoxy | Exhibits different solubility and reactivity |
| 4-Aminophenylboronic acid | Lacks ethoxycarbonyl group | More straightforward synthesis and applications |
| This compound | Different positioning of amino group | May exhibit altered biological activity |
This table highlights how variations in structural features can influence the biological activity of boronic acids.
The mechanisms by which this compound exerts its effects are multifaceted:
- Proteasome Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cells.
- Cell Cycle Arrest : Compounds like this compound can cause cell cycle arrest at specific phases, disrupting normal cellular proliferation.
- Caspase Activation : The activation of caspases is a hallmark of apoptosis; studies indicate that certain boronic acids can enhance this process through their interactions with cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
